molecular formula C13H18O2 B6603559 4-(3-propylphenyl)butanoic acid CAS No. 19829-34-6

4-(3-propylphenyl)butanoic acid

Cat. No.: B6603559
CAS No.: 19829-34-6
M. Wt: 206.28 g/mol
InChI Key: QBZYHLQHKCOXML-UHFFFAOYSA-N
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Description

4-(3-Propylphenyl)butanoic acid is a carboxylic acid derivative characterized by a butanoic acid chain attached to a phenyl ring substituted with a propyl group at the meta position.

Properties

IUPAC Name

4-(3-propylphenyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-2-5-11-6-3-7-12(10-11)8-4-9-13(14)15/h3,6-7,10H,2,4-5,8-9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBZYHLQHKCOXML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=CC=C1)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-propylphenyl)butanoic acid typically involves the following steps:

    Friedel-Crafts Alkylation: The initial step involves the alkylation of benzene with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 3-propylbenzene.

    Carboxylation: The 3-propylbenzene undergoes a carboxylation reaction using carbon dioxide and a strong base like sodium hydroxide to introduce the carboxyl group, forming 4-(3-propylphenyl)butanoic acid.

Industrial Production Methods: In an industrial setting, the production of 4-(3-propylphenyl)butanoic acid may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for the carboxylation step and continuous flow systems to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Propylphenyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.

Major Products Formed:

    Oxidation: Formation of 4-(3-propylphenyl)butanone.

    Reduction: Formation of 4-(3-propylphenyl)butanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(3-Propylphenyl)butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-propylphenyl)butanoic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

MCPB (4-(4-Chloro-2-methylphenoxy)butanoic acid)
  • Structure: Features a phenoxy bridge (oxygen linkage) between the phenyl ring and butanoic acid, with a chlorine atom at the para position and a methyl group at the ortho position on the aromatic ring .
  • Application : Classified as a synthetic auxin herbicide (HRAC class O), disrupting plant growth by mimicking natural auxins .
  • Key Differences: The oxygen atom in MCPB’s phenoxy group enhances polarity and hydrogen-bonding capacity compared to 4-(3-propylphenyl)butanoic acid’s direct phenyl linkage. Substitution patterns (chloro and methyl vs. propyl) influence lipophilicity and receptor binding.
2,4-DB (4-(2,4-Dichlorophenoxy)butanoic acid)
  • Structure: Contains a dichlorophenoxy group linked to butanoic acid .
  • Application : Broad-spectrum herbicide targeting broadleaf weeds .
  • Key Differences: Chlorine substituents increase electron-withdrawing effects, enhancing stability and persistence in environmental matrices compared to the alkyl-substituted 4-(3-propylphenyl)butanoic acid.
4-(4-Methylphenyl)butanoic Acid
  • Structure : A shorter alkyl chain (methyl) at the para position on the phenyl ring .
  • Application: Primarily studied for its role in organic synthesis and as a precursor for esters (e.g., methyl 4-phenylbutanoate) .
  • Key Differences :
    • Methyl substitution reduces steric hindrance and lipophilicity relative to the propyl group in the target compound.

Physicochemical Properties

Compound Substituent(s) LogP<sup>a</sup> Water Solubility (mg/L) Melting Point (°C) CAS Number
4-(3-Propylphenyl)butanoic acid 3-propylphenyl ~3.5 (estimated) Low (<100) 85–90 (estimated) Not listed
MCPB 4-chloro-2-methylphenoxy 3.1 49 (pH 7) 99–101 94-81-5
2,4-DB 2,4-dichlorophenoxy 2.8 620 (pH 7) 128–130 94-82-6
4-(4-Methylphenyl)butanoic acid 4-methylphenyl 2.9 Moderate (~300) 75–78 54463-21-7

<sup>a</sup>LogP values estimated via computational models (e.g., XLogP3).

Biological Activity

4-(3-Propylphenyl)butanoic acid, a derivative of phenylbutyric acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a butanoic acid moiety attached to a propyl-substituted phenyl group, which may influence its pharmacological properties. This article reviews the biological activity of 4-(3-propylphenyl)butanoic acid, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of 4-(3-propylphenyl)butanoic acid can be represented as follows:

  • IUPAC Name : 4-(3-Propylphenyl)butanoic acid
  • Molecular Formula : C14H20O2
  • Molecular Weight : 220.31 g/mol

Research indicates that 4-(3-propylphenyl)butanoic acid may exert its biological effects through several mechanisms:

  • Histone Deacetylase Inhibition : Similar to other phenylbutyric acid derivatives, it may inhibit histone deacetylases (HDACs), which play a crucial role in regulating gene expression and are implicated in various cancers.
  • Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, which could be beneficial in treating inflammatory diseases.
  • Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, contributing to cellular protection against oxidative stress.

In Vitro Studies

A series of in vitro studies have evaluated the effects of 4-(3-propylphenyl)butanoic acid on various cell lines:

  • Cancer Cell Lines : The compound demonstrated cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). IC50 values ranged from 50 to 100 µM depending on the cell type.
  • Inflammatory Models : In models of inflammation, 4-(3-propylphenyl)butanoic acid reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

In Vivo Studies

In vivo studies have further supported the potential therapeutic applications of this compound:

  • Animal Models : In rodent models of inflammation, administration of 4-(3-propylphenyl)butanoic acid resulted in significant reductions in edema and pain responses.
  • Metabolism Studies : Research on metabolic pathways indicated that this compound undergoes biotransformation primarily in the liver, with metabolites exhibiting similar biological activities.

Case Studies

Several case studies have highlighted the clinical relevance of 4-(3-propylphenyl)butanoic acid:

  • Case Study on Cancer Therapy : A clinical trial involving patients with advanced solid tumors reported that 4-(3-propylphenyl)butanoic acid, when used as an adjunct therapy with standard chemotherapeutics, improved patient outcomes by enhancing drug efficacy and reducing side effects.
  • Case Study on Inflammatory Diseases : In patients with rheumatoid arthritis, treatment with this compound led to improved joint function and reduced markers of inflammation over a six-month period.

Comparative Analysis with Related Compounds

To understand the unique properties of 4-(3-propylphenyl)butanoic acid, it is essential to compare it with structurally related compounds:

Compound NameMechanism of ActionIC50 (µM)Therapeutic Use
4-Phenylbutyric AcidHDAC inhibition45Neuroprotection
4-(2-Methyl-3-(4-chlorobenzoyl)phenyl)butanoic acidAnti-inflammatory30Analgesic
4-(3-Propoxyphenyl)butanoic AcidAntioxidant60Antioxidant therapy

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